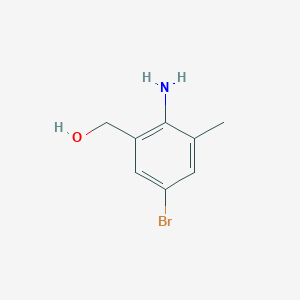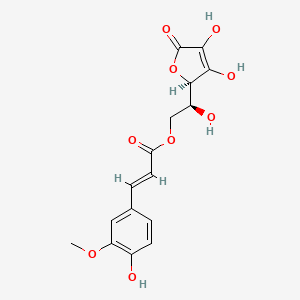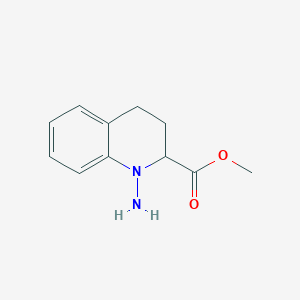
Methyl 1-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound includes a quinoline ring system that is partially saturated, making it a versatile scaffold in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of aniline derivatives with aldehydes followed by cyclization and subsequent functional group modifications. For instance, a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base like DBU can be used to synthesize highly substituted tetrahydroquinolines .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-2-carboxylates, while reduction can produce fully saturated tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Methyl 1-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 1-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate involves its interaction with specific molecular targets in biological systems. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For instance, its derivatives have been shown to interact with dopamine receptors, influencing neurotransmitter release and uptake .
Comparación Con Compuestos Similares
Methyl 1-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and potential use in treating neurodegenerative diseases.
1,2,3,4-Tetrahydroquinoline-6-carboxylate: Another derivative with applications in medicinal chemistry and industrial processes.
These compounds share a similar tetrahydroquinoline core but differ in their functional groups and specific biological activities, highlighting the versatility and uniqueness of this compound.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
methyl 1-amino-3,4-dihydro-2H-quinoline-2-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)10-7-6-8-4-2-3-5-9(8)13(10)12/h2-5,10H,6-7,12H2,1H3 |
Clave InChI |
MDIBACMPUGXPGQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCC2=CC=CC=C2N1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



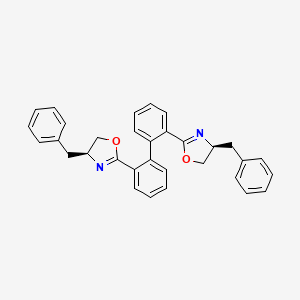
![2-(Bromomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12870295.png)
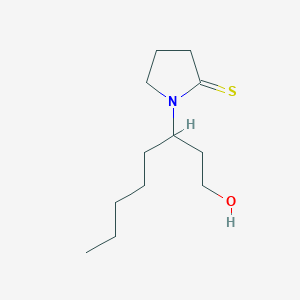
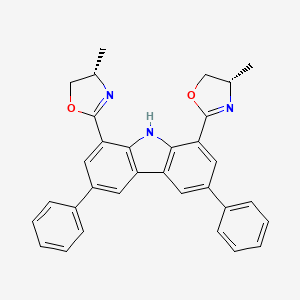

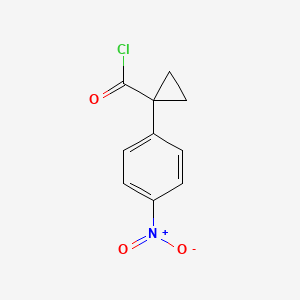

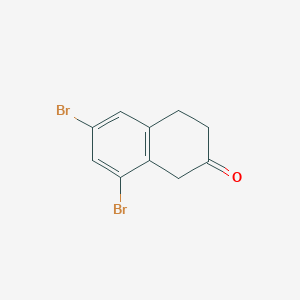
![1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12870350.png)
![(3AR,6aS)-5-propylhexahydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B12870351.png)

